molecular formula C17H16N2O7 B2686743 N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine CAS No. 5106-01-4

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine

Cat. No.: B2686743
CAS No.: 5106-01-4
M. Wt: 360.322
InChI Key: YNSIBRCVRSTDJX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine” is a compound that is likely to be used in the field of chemistry and biochemistry. The “N-(Benzyloxycarbonyl)” part, also known as “Cbz”, is a common protecting group used in organic synthesis . It is used for the protection of amines, particularly in the synthesis of peptides . The “3-nitro-L-tyrosine” part refers to the amino acid tyrosine that has been nitrated at the 3 position of the aromatic ring .


Synthesis Analysis

The synthesis of “this compound” could involve the protection of the amine group of 3-nitro-L-tyrosine with a benzyloxycarbonyl group . This can be achieved through the reaction of 3-nitro-L-tyrosine with benzyloxycarbonyl chloride . The reaction conditions need to be optimized to achieve high yields .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzyloxycarbonyl group attached to the nitrogen of the amino group of 3-nitro-L-tyrosine . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The “this compound” compound, like other compounds with a benzyloxycarbonyl protecting group, can undergo reactions where the protecting group is removed. For instance, penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives under mild conditions without the use of toxic reagents .

Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-15-7-6-12(9-14(15)19(24)25)8-13(16(21)22)18-17(23)26-10-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,18,23)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIBRCVRSTDJX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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